molecular formula C7H10N2O2 B2578687 1-(3-acetyl-2H-imidazol-1-yl)ethanone CAS No. 10284-52-3

1-(3-acetyl-2H-imidazol-1-yl)ethanone

Cat. No. B2578687
CAS RN: 10284-52-3
M. Wt: 154.169
InChI Key: ZNGLGDQSOCSILT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For example, the compound “1,1’-(1H-Imidazole-1,3(2H)-diyl)diethanone” has a molecular formula of C7H10N2O2 .


Chemical Reactions Analysis

The chemical reactions of imidazole compounds can also vary greatly depending on the specific compound and the conditions under which the reaction takes place .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Psychiatry and Neurological Disorders

Research has explored the therapeutic potential of compounds like N-acetylcysteine (NAC) in psychiatry, highlighting its utility in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This includes applications in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Materials Science

Zeolite imidazolate frameworks (ZIFs), which include imidazole linkers, are highlighted for their application in creating one-dimensional fibrous materials through electrospinning. These materials are noted for their unique physicochemical properties and potential in various applications due to their fascinating features (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Pharmacology

Imidazole-containing dipeptides have been reviewed for their roles as pharmacological chaperones in maintaining skin homeostasis and treating eye diseases. Their therapeutic potential extends to age-related cataracts, glaucoma, and age-related macular degeneration, showcasing the broad applicability of imidazole derivatives in drug development and therapy (Babizhayev, 2011).

Environmental Science

The role of redox mediators, including imidazole derivatives, in enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment has been emphasized. These mediators significantly increase the substrate range and degradation efficiency, highlighting their importance in environmental remediation efforts (Husain & Husain, 2007).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazole compounds, have been extensively used as effective corrosion inhibitors. Their chemical structure enables strong adsorption onto metal surfaces, providing a low-cost, environmentally friendly solution to corrosion, particularly in the petroleum industry (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Safety and Hazards

The safety and hazards of imidazole compounds can vary greatly depending on the specific compound. For example, some imidazole compounds may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

Imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(3-acetyl-2H-imidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLGDQSOCSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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